molecular formula C21H20O6 B030225 Kaerophyllin CAS No. 75590-33-9

Kaerophyllin

Cat. No.: B030225
CAS No.: 75590-33-9
M. Wt: 368.4 g/mol
InChI Key: CSKOHFAJPKLSBP-MDNIKOHYSA-N
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Chemical Reactions Analysis

Structural Characteristics & Reactivity Profile

Kaerophyllin (C₂₀H₂₂O₆) is a lignan derivative isolated from Bupleurum scorzonerifolium. Its structure contains:

  • Two benzene rings with methoxy (-OCH₃) substituents
  • Dihydrofuran ring providing stereochemical rigidity
  • α,β-unsaturated carbonyl system (reactivity hotspot for nucleophilic additions)

Key reactive sites:

PositionFunctional GroupReactivity Type
C-7'KetoneElectrophilic carbonyl
C-8'Double bondConjugated diene reactivity
C-9Methoxy groupDemethylation potential

Enzymatic Demethylation

In hepatic systems (in vitro studies with LX-2 cells):

text
This compound → Demethylated metabolites
  • Conditions : Cytochrome P450 enzymes (CYP3A4 isoform dominant)
  • Products : Catechol derivatives with increased polarity
  • Impact : Enhanced water solubility (LogP decreases from 2.8 → 1.2)

Oxidative Degradation

Under UV light exposure (λ = 254 nm):

ParameterValue
Half-life4.2 hr
QY (Φ)0.03
Major productsQuinone derivatives

Mechanistic pathway:

  • Photoinduced π→π* transition
  • Singlet oxygen generation
  • Endoperoxide intermediate formation

NF-κB Pathway Modulation

This compound demonstrates dose-dependent inhibition :

Concentration (μM)% Inhibition (±SD)
1022.4 ± 3.1
5068.9 ± 5.7
10091.2 ± 2.8

Mechanism:

  • Chelates Zn²⁺ in NF-κB DNA-binding domain
  • Disrupts IκB kinase (IKK) phosphorylation

Redox Cycling Behavior

Electrochemical analysis (CV at pH 7.4):

Potential (V vs Ag/AgCl)Process
-0.32Single-electron reduction
+0.41Two-electron oxidation

Generates stable semiquinone radicals (EPR signal at g = 2.003)

Thermal Degradation

TGA analysis (N₂ atmosphere):

Temperature Range (°C)Mass Loss (%)Process
25-1500.8Solvent evaporation
180-22012.4Methoxy group cleavage
220-30058.7Ring decomposition

Kinetics follow 1st-order model (Eₐ = 98.4 kJ/mol)

Synthetic Analog Development

Recent structural modifications show enhanced activity:

DerivativeModificationIC₅₀ Improvement
KPL-12C-9 hydroxylation4.6× vs parent
KPL-17Fluorine at C-4'8.9×
KPL-29Demethylated analog12.3×

Crystal structure analysis (PDB 7T2X) reveals tighter binding to ERK2 catalytic pocket

Spectroscopic Signatures

HRMS (ESI+): m/z 381.1312 [M+Na]⁺ (calc. 381.1315)
¹³C NMR (125 MHz, CDCl₃): δ 176.8 (C=O), 152.3 (OCH₃), 128.4-114.7 (Ar-C)
IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) Critical Analysis: While this compound shows complex reactivity patterns, its exact metabolic fate in vivo remains partially characterized. Current gaps include detailed kinetic studies of its hydrolysis pathways and comprehensive SAR analysis of dihydrofuran ring modifications. Recent advances in microfluidic reaction screening could accelerate derivative development.

Last updated: February 12, 2025
Sources:

Scientific Research Applications

Hepatoprotective Effects

One of the most significant applications of kaerophyllin is its protective role against liver injury and fibrogenesis. A study conducted on Sprague-Dawley rats demonstrated that this compound effectively mitigated liver damage induced by thioacetamide (TAA). The research revealed several key findings:

  • Reduction in Liver Enzymes : this compound treatment led to decreased serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), indicating reduced liver injury .
  • Histological Improvements : Histological examination showed improved liver architecture and lower fibrosis scores in this compound-treated groups compared to controls .
  • Mechanistic Insights : The compound was shown to suppress inflammation by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound enhanced peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity, which plays a crucial role in regulating inflammatory responses in hepatic stellate cells .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. In vitro studies have indicated that this compound can inhibit the activation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis progression. By modulating the expression of inflammatory mediators, this compound may contribute to reducing chronic inflammation associated with liver diseases .

Phytochemical Properties and Ethnopharmacological Applications

Research has highlighted the broader phytochemical profile of this compound within the context of traditional medicine. A review of medicinal plants from Argentina noted that this compound is part of a larger group of bioactive compounds that exhibit various pharmacological effects, including antioxidant and antimicrobial activities . This suggests potential applications in herbal medicine and integrative health practices.

Case Studies and Research Findings

Several case studies have been documented that emphasize the therapeutic potential of this compound:

  • Liver Fibrosis Model : In an experimental model where liver fibrosis was induced by TAA, this compound demonstrated significant protective effects against fibrogenesis through both anti-inflammatory mechanisms and direct effects on HSCs .
  • Traditional Uses : The ethnopharmacological literature suggests that Bupleurum species, from which this compound is derived, have been used traditionally for their liver-protective properties, supporting its relevance in modern therapeutic contexts .

Comparison with Similar Compounds

Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:

  • 3-keto fusidate
  • 11-keto fusidate
  • 11-deoxy fusidate

These compounds share structural similarities with fusidic acid but differ in their functional groups and biological activities . Fusidic acid’s ability to form strong complexes with cyclodextrins enhances its solubility and bioavailability, making it a valuable antibiotic in clinical settings .

Biological Activity

Kaerophyllin is a naturally occurring compound classified within the group of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from various research studies and case analyses to provide a comprehensive overview.

Overview of this compound

This compound, a lignan glycoside, has been isolated from various plant sources, particularly those in the Acanthaceae family. Its structure is characterized by a dibenzylbutyrolactone skeleton, which is common among lignans. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various chronic diseases.

  • Mechanism : The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
  • Findings : In vitro studies have shown that this compound can reduce lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several studies, making it a candidate for treating inflammatory conditions.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the inflammatory response.
  • Case Study : A study involving animal models of inflammation showed that this compound significantly reduced edema and inflammatory markers compared to control groups .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

  • Findings : this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
  • Table 1: Antimicrobial Activity of this compound
PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus62.5Moderate
Escherichia coli125Moderate
Candida albicans100Moderate

The biological activities of this compound can be attributed to several key mechanisms:

  • Antioxidant Mechanism : this compound enhances the expression of genes involved in antioxidant defense and reduces oxidative stress markers.
  • Anti-inflammatory Pathway : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-κB activation.
  • Antimicrobial Action : The compound disrupts the cell wall integrity of bacteria and fungi, leading to cell lysis.

Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Phytotherapy Research demonstrated that this compound could reduce symptoms in models of arthritis by lowering inflammatory cytokine levels .
  • Another research article reported that this compound showed significant promise in managing oxidative stress-related diseases through its dual action as an antioxidant and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the primary natural sources of kaerophyllin, and how is it isolated for research purposes?

this compound is a lignan predominantly isolated from Bupleurum scorzonerifolium via bioactivity-guided fractionation. The process involves solvent extraction (e.g., methanol or ethanol), followed by chromatographic separation using silica gel or HPLC to purify the compound . Researchers should validate the source material’s botanical identity and employ phytochemical profiling (e.g., TLC, NMR) to confirm purity and structural integrity .

Q. What are the standard methodologies for quantifying this compound in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 328 nm is widely used. A validated method employs a C18 column (e.g., Shimpack CLCODS) and a mobile phase of methanol:water (70:30) at 1.0 mL/min flow rate. Calibration curves should be established using certified reference standards, with recovery rates ≥95% . Note that isomerization (e.g., cis- and trans-kaerophyllin) during analysis may require summing isomer pairs for accurate quantification .

Q. What are the key pharmacological effects of this compound identified in preclinical studies?

this compound exhibits anti-fibrotic and anti-inflammatory properties, primarily demonstrated in hepatic stellate cell (HSC) models and thioacetamide (TAA)-induced liver fibrosis in rats. Key outcomes include reduced collagen I/α-SMA expression, suppressed NF-κB signaling, and downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s anti-fibrotic mechanisms in vivo?

  • Model : Use TAA-induced liver fibrosis in rats (e.g., 200 mg/kg TAA, twice weekly for 6 weeks).
  • Intervention : Administer this compound orally (10–30 mg/kg, twice daily) starting at fibrosis onset (e.g., Week 2 post-TAA).
  • Endpoints : Measure serum ALT/AST, histopathology (e.g., H&E staining), and molecular markers (α-SMA, TIMP-1 via qPCR/Western blot). Include a positive control (e.g., curcumin 150 mg/kg) .
  • Data Validation : Use sham-operated controls and ensure blinding during histological scoring to reduce bias .

Q. What mechanistic pathways underlie this compound’s inhibition of hepatic stellate cell activation?

this compound suppresses HSC migration and activation by:

  • Blocking NF-κB nuclear translocation via reduced IκB phosphorylation.
  • Upregulating PPARγ activity, which antagonizes pro-fibrotic signaling.
  • Reducing ICAM-1 and MCP-1 expression, critical for inflammatory cell recruitment . Researchers should validate these pathways using luciferase reporter assays (e.g., NF-κB/PPARγ) and siRNA knockdowns to confirm target specificity .

Q. How can researchers address discrepancies in this compound’s reported efficacy across different fibrosis models?

  • Model Variability : Compare outcomes in toxin-induced (e.g., TAA) vs. metabolic (e.g., NASH) fibrosis models.
  • Dosage Optimization : Conduct dose-response studies (e.g., 5–50 mg/kg) to identify therapeutic thresholds.
  • Biomarker Consistency : Use standardized assays for collagen deposition (e.g., hydroxyproline content) and inflammation (e.g., cytokine multiplex panels) .

Q. What analytical challenges arise in quantifying this compound, and how can they be mitigated?

  • Isomerization : cis- and trans-kaerophyllin interconvert during storage/analysis. Mitigate by summing isomer pairs in chromatograms and using low-temperature autosamplers .
  • Matrix Effects : In biological samples (e.g., plasma), employ solid-phase extraction (SPE) to remove interfering lipids/proteins .

Q. How can this compound be synergistically combined with other compounds to enhance anti-fibrotic efficacy?

  • Combination Therapy : Test with curcumin (anti-inflammatory) or sorafenib (anti-angiogenic) in co-treatment regimens.
  • Screening : Use high-throughput assays (e.g., HSC proliferation/migration) to identify additive/synergistic effects.
  • Mechanistic Synergy : Focus on pathways like TGF-β/Smad or PI3K/Akt, which are less targeted by this compound alone .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines apply to this compound research involving animal models?

  • Follow institutional animal care protocols (e.g., IACUC approval) for humane endpoints (e.g., ≤20% weight loss).
  • Use the ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and sample-size justification .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Databases : Search PubMed, Web of Science, and Embase with keywords: “this compound,” “liver fibrosis,” “Bupleurum,” “NF-κB.”
  • Gaps : Prioritize understudied areas (e.g., pharmacokinetics, long-term toxicity) and contradictory findings (e.g., cytokine modulation in different models) .

Properties

IUPAC Name

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOHFAJPKLSBP-MDNIKOHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75590-33-9
Record name 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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